![molecular formula C15H13Cl2N3O2 B3004849 4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-40-5](/img/structure/B3004849.png)

4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

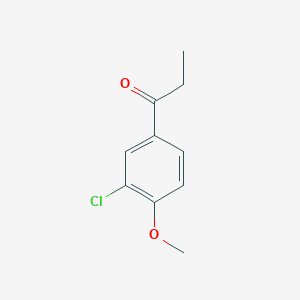

4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a chemical compound with the CAS Number: 338791-40-5 . It has a molecular weight of 338.19 and its IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.19 . It is solid in physical form . The IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The InChI code is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) .Aplicaciones Científicas De Investigación

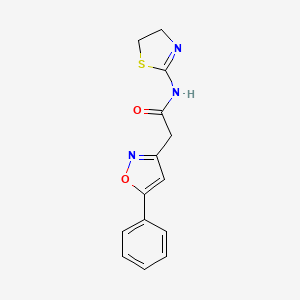

Antibacterial Applications

Benzohydrazide derivatives have been recognized for their antibacterial properties. They are studied for their efficacy against various bacterial strains and are considered potential candidates for developing new antibacterial agents .

Antifungal Activity

Similar to their antibacterial applications, these compounds also exhibit antifungal activities. Research is ongoing to evaluate their effectiveness in treating fungal infections .

Anticonvulsant Properties

Some benzohydrazide derivatives show promise as anticonvulsant agents. They are being explored for their potential use in managing seizure disorders .

Anticancer Research

The anticancer potential of benzohydrazide derivatives is a significant area of study. Researchers are investigating their ability to inhibit cancer cell growth and proliferation .

Anti-Tuberculosis Activity

These compounds have shown activity against Mycobacterium tuberculosis, making them subjects of interest in the fight against tuberculosis .

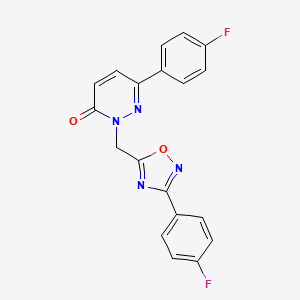

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Benzohydrazide derivatives containing dihydropyrazoles have been synthesized as potential EGFR kinase inhibitors, with evaluations being conducted on their antiproliferative activities .

Gelation Properties

A series of benzohydrazide derivatives have been reported to form stable gels in commercial fuels like diesel, characterized by low critical gelation concentrations and good mechanical properties. This application is particularly relevant in oil spill remediation .

Synthesis of Polymers and Dyes

These derivatives serve as building blocks in the synthesis of polymers and dyes, contributing to the development of new materials with specific desired properties .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical pathways it is involved in .

Biochemical Pathways

The compound potentially affects the biosynthesis of unsaturated fatty acids . The enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, which this compound may target, is involved in this pathway . Changes in this pathway can have downstream effects on the production of unsaturated fatty acids, which are essential components of cell membranes and play a role in various cellular functions.

Propiedades

IUPAC Name |

4-chloro-N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLOBXHXDLNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CON/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-cyclopentyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B3004766.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)

![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)

![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)

![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)